molecular formula C25H30N2O4 B2807638 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate CAS No. 391219-59-3

3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate

Cat. No.: B2807638
CAS No.: 391219-59-3
M. Wt: 422.525
InChI Key: VDPUEQXLLAQNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate is a naphthalimide-derived compound featuring a benzo[de]isoquinoline-1,3-dione core. This structure is substituted at the 6-position with a piperidin-1-yl group and esterified at the propyl chain with a pentanoate moiety. The piperidinyl substituent enhances solubility and modulates electronic interactions, while the pentanoate ester influences lipophilicity and hydrolytic stability .

Properties

IUPAC Name

3-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-2-3-11-22(28)31-17-8-16-27-24(29)19-10-7-9-18-21(26-14-5-4-6-15-26)13-12-20(23(18)19)25(27)30/h7,9-10,12-13H,2-6,8,11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPUEQXLLAQNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[de]isoquinolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a suitable leaving group with piperidine.

    Attachment of the propyl pentanoate group: This final step can be accomplished through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The pentanoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Key findings :

  • Base-catalyzed hydrolysis : Treatment with NaOH (1 M) in ethanol/water (3:1 v/v) at 80°C for 6 hours cleaves the ester bond, producing 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid with 92% yield .

  • Acid-catalyzed hydrolysis : HCl (2 M) in dioxane at reflux for 12 hours achieves similar results but with lower efficiency (78% yield) .

Condition SolventTemperatureTimeYieldSource
NaOH (1 M)EtOH/H₂O80°C6 h92%
HCl (2 M)DioxaneReflux12 h78%

Nucleophilic Substitution at the Piperidine Ring

The piperidine moiety participates in quaternization reactions due to its tertiary amine character. This reactivity is exploited to enhance water solubility or introduce cationic charges.

Example reaction :

  • Treatment with methyl iodide (2 eq.) in acetonitrile at 60°C for 24 hours forms a quaternary ammonium salt, confirmed by 1^1H NMR (δ 3.30 ppm, singlet for N+^+-CH3_3) .

Reagent SolventTemperatureTimeYieldSource
CH3_3I (2 eq.)CH3_3CN60°C24 h85%

Photochemical Reactivity

The naphthalimide core exhibits fluorescence and undergoes photochemical reactions under UV light. These properties are leveraged in bioimaging and photodynamic therapy applications .

  • Fluorescence quenching : Interaction with DNA via intercalation reduces fluorescence intensity by 70% at pH 7.4.

  • Singlet oxygen generation : Irradiation at 365 nm in DMSO produces singlet oxygen (1^1O2_2) with a quantum yield of 0.45, measured using 1,3-diphenylisobenzofuran (DPBF) as a trap .

Biological Interactions

The compound interacts with biomolecules through its planar aromatic system and piperidine group:

  • DNA intercalation : Binding affinity (KaK_a) of 1.2×105M11.2 \times 10^5 \, \text{M}^{-1} with calf thymus DNA, determined via UV-Vis titration.

  • Enzyme inhibition : Demonstrates moderate inhibition (IC50_{50} = 18 µM) against topoisomerase IIα, a target in anticancer drug development .

Stability Under Oxidative Conditions

The compound degrades in the presence of strong oxidants:

  • Reaction with H2_2O2_2 (30%) in acetic acid at 50°C for 4 hours cleaves the naphthalimide ring, yielding unidentified polar products .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against influenza A virus. The mechanism involves the activation of the REDD1 (regulated in development and DNA damage responses) pathway, which inhibits the mTORC1 signaling pathway, crucial for viral replication. This application could lead to the development of new antiviral therapies targeting influenza and potentially other viruses .

Neuropharmacology

The compound's structure suggests potential neuropharmacological applications due to its interaction with neurotransmitter systems. Studies have shown that similar compounds can modulate dopamine and serotonin pathways, indicating that this compound may have implications in treating neurological disorders such as depression or schizophrenia. Further research is needed to elucidate these effects in clinical settings.

Cancer Research

Compounds with similar structures have been investigated for their anticancer properties. They have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis pathways. The specific application of this compound in cancer therapy remains to be fully explored but holds significant potential based on preliminary findings.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits influenza A virus via REDD1 activation
NeuropharmacologyPotential modulation of neurotransmitter systems
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antiviral Mechanism

In a study conducted by researchers at a leading virology lab, it was demonstrated that the compound significantly reduced viral load in infected cell cultures by activating REDD1 expression, which subsequently inhibited mTORC1 activity. This finding supports its potential as a therapeutic agent against viral infections.

Case Study 2: Neuropharmacological Effects

A series of experiments were performed to evaluate the effects of similar compounds on rodent models exhibiting depressive symptoms. Results indicated that administration led to increased levels of serotonin and dopamine, suggesting a possible mechanism for mood enhancement.

Case Study 3: Cancer Cell Line Studies

In vitro studies using various cancer cell lines showed that treatment with related compounds resulted in reduced cell viability and increased markers of apoptosis. These findings warrant further investigation into the specific mechanisms by which this compound may exert anticancer effects.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(a) Piperidin-1-yl vs. Other Amine Substituents

  • Compound 12b-C9 (): Features a dimethylpropylamine substituent and a nonyl chain. The absence of a piperidine ring reduces steric bulk but may decrease binding affinity in cholinesterase inhibition compared to the piperidinyl analog .
  • NA-I (): Contains a pyridinylmethyl-piperazine group at the 6-position. The extended piperazine-pyridine system enhances metal ion chelation, critical for Hg(II) detection in fluorescence sensors .
  • 5d (): Substituted with a bipiperidine-dithiocarbamate group. The dithiocarbamate moiety introduces redox activity, enabling dual functionality as a chemosensor and therapeutic agent .

(b) Ester Chain Modifications

  • 2-(6-(Dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl methacrylate (): The methacrylate ester increases polymerizability for thermo-responsive materials but reduces hydrolytic stability compared to pentanoate .
  • Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate (): A shorter propanoate ester chain results in higher crystallinity (density: 1.304 g/cm³) and altered packing in the monoclinic P21/c space group .

Functional Group Impact on Physicochemical Properties

Compound Substituent (6-position) Ester Chain pKa (Predicted) Density (g/cm³) Key Application
Target Compound Piperidin-1-yl Pentanoate 4.30 ± 0.10 1.304 Fluorescent probes
4-[3-(1H-Benz[de]isoquinolin-2-yl)-3-oxopropyl]benzoic acid () None Propylcarboxylic acid 4.30 ± 0.10 1.304 Acidic pH-responsive agents
7b-C9 () Dimethylpropylamine Nonyl Cholinesterase inhibition
NA-I () Pyridinylmethyl-piperazine Hexanoic acid Hg(II) detection
  • pKa and Solubility: The target compound and its benzoic acid analog () share identical pKa values (4.30), suggesting comparable ionization behavior in physiological conditions. However, the pentanoate ester increases lipophilicity (logP ≈ 2.5) relative to the carboxylic acid .
  • Thermal Stability: The pentanoate ester’s longer alkyl chain likely improves thermal stability (boiling point: ~639°C predicted) compared to shorter esters like propanoate .

(a) Cholinesterase Inhibition

  • 7b-C9 (): A bipharmacophoric inhibitor with a nonyl chain and dihydroisoxazole group shows potent anticholinesterase activity (IC₅₀ < 1 µM). The piperidinyl analog may exhibit enhanced blood-brain barrier penetration due to reduced polarity .
  • Compound 5d (): The dithiocarbamate group introduces thiol reactivity, enabling disulfide bond disruption in enzyme active sites .

(b) Fluorescence and Metal Sensing

  • NA-I (): The pyridinylmethyl-piperazine group enables selective Hg(II) detection via fluorescence quenching (limit of detection: 10 nM). The piperidinyl analog’s fluorescence quantum yield is likely lower due to reduced electron-donating capacity .
  • Fluorophore-Labeled CTA (): A dimethylamino-substituted benzo[de]isoquinoline exhibits strong blue fluorescence (λem = 450 nm), whereas the piperidinyl group may redshift emission due to extended conjugation .

Biological Activity

3-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Profile

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight577.66 g/mol
Molecular FormulaC30H31N3O7S
LogP4.3717
Polar Surface Area92.651 Ų
Hydrogen Bond Acceptors13

Antiviral Properties

Recent studies have indicated that derivatives of the benzo[de]isoquinoline structure exhibit antiviral activities. Specifically, compounds similar to this compound have been shown to inhibit the influenza A virus by targeting its virulence factor NS1. This inhibition occurs through the activation of host REDD1 expression, which plays a crucial role in cellular stress response and antiviral defense mechanisms .

Cytotoxicity and Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar frameworks have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a related compound was found to inhibit bromodomains associated with cancer cell growth, leading to decreased tumor viability in preclinical models .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in viral replication and cancer cell metabolism.
  • Cellular Stress Induction : By activating REDD1 expression, it enhances the cellular stress response, which can lead to increased apoptosis in infected or malignant cells.

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of similar compounds against influenza A virus in vitro. The results demonstrated a significant reduction in viral load in treated cells compared to controls, with an EC50 value indicating potent antiviral activity.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., breast and lung cancer), compounds structurally related to this compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)propyl pentanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with benzo[de]isoquinoline derivatives. A common approach includes:

  • Step 1 : Reacting 1H-benzo[de]isoquinoline-2(3H)-acetic acid derivatives with piperidine under reflux in solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), with triethylamine as a base catalyst .
  • Step 2 : Esterification of the intermediate with pentanoic acid using carbodiimide coupling agents (e.g., DCC/DMAP).
  • Optimization : Adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for piperidine) can improve yields. Monitor via TLC or HPLC for intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the piperidinyl moiety (δ 1.4–2.8 ppm for piperidine protons) and ester carbonyl signals (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~500–520 for [M+H]+^+) .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) for purity assessment (retention time ~8–10 minutes) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and FT-IR for ester hydrolysis or piperidine dealkylation .
  • Light Sensitivity : Use UV-vis spectroscopy (200–400 nm) to detect photodegradation products. Store in amber vials at -20°C for long-term stability .

Advanced Research Questions

Q. What mechanistic approaches are recommended to resolve contradictory reports on this compound’s bioactivity (e.g., antimicrobial vs. anticancer activity)?

  • Methodological Answer :

  • Dose-Response Assays : Perform parallel studies on bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., HeLa, MCF-7) using IC50_{50}/MIC metrics. Compare results with control compounds like doxorubicin or ciprofloxacin .
  • Mechanistic Probes : Use fluorescence quenching to test DNA intercalation (e.g., ethidium bromide displacement assays) . For protein targets, employ SPR (surface plasmon resonance) or thermal shift assays to identify binding partners .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA topoisomerase II or histone deacetylases (HDACs). Validate docking poses with MD simulations (GROMACS) .
  • QSAR Analysis : Train models on a dataset of naphthalimide derivatives to correlate substituent effects (e.g., piperidine vs. morpholine) with bioactivity .

Q. What experimental strategies mitigate batch-to-batch variability in biological assay results?

  • Methodological Answer :

  • Standardized Protocols : Pre-treat cell lines with identical serum concentrations (e.g., 10% FBS) and passage numbers (<20). Use internal controls (e.g., staurosporine for apoptosis assays) .
  • Data Normalization : Apply Z-score normalization to account for plate-to-plate variability in high-throughput screens .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :

  • Solubility Screening : Use a tiered approach:

DMSO Stock Solutions : Prepare 10 mM stocks and dilute into PBS (pH 7.4) or cell media. Monitor precipitation via dynamic light scattering (DLS) .

Co-solvents : Test combinations with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility .

Methodological Framework for Future Studies

Research Aspect Recommended Techniques Key References
Synthesis OptimizationDoE (Design of Experiments), HPLC-MS
Biological ScreeningHigh-content imaging, SPR
Computational ValidationQM/MM simulations, Free Energy Perturbation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.